4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
“4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the molecular weight of 221.28 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of related compounds involves the annulation of a pyrrole ring to a thiophene derivative . The reaction of ester with aqueous EtNH2 has been used for the synthesis of ethylamide .Molecular Structure Analysis
The InChI code for this compound is1S/C11H11NO2S/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The IR spectrum, NMR spectrum, and mass spectrum provide more detailed information about its physical and chemical properties .Scientific Research Applications
Antiviral Activity
Thieno[3,2-b]pyrrole-5-carboxamides, which include this compound, have shown strong activity against the hepatitis C virus . They are a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus . They also inhibit CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .
Oncology Research
Thienopyrrole compounds, including this one, have been found to inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation . The balance of N-methylation extent in histones is one of the key factors in the regulation of gene transcription . The activity of demethylases is elevated in many types of cancer cells, and therefore, KDM1 inhibitors have been identified as new targets for anticancer therapy .
Synthesis of New Thienopyrroles
This compound is used in the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties . The starting materials for these syntheses were previously prepared N-substituted thienopyrrolecarboxylate esters .
Inhibition of Alphaviruses
Compounds with a thieno[3,2-b]pyrrole skeleton, such as this one, have been found to inhibit alphaviruses, such as the chikungunya virus . They exhibit a broad spectrum of antiviral activity .
Medicinal Chemistry
Thieno[3,2-b]pyrrole-5-carboxamides have attracted significant attention over recent years due to the discovery of new types of activity for specific representatives in this series of compounds .
Chemical Synthesis
This compound is used in chemical synthesis, particularly in the cyclization modes of a glycine-derived enamino amide .
Safety and Hazards
Future Directions
Thieno[3,2-b]pyrrolecarboxamides have attracted significant attention due to the discovery of new types of activity for specific representatives in this series of compounds . Future research could focus on the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties .
properties
IUPAC Name |
4-(cyclopropylmethyl)-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-7-4-9-11(16-7)5-10(12(14)15)13(9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFSGYJYYJIUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2CC3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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